2-Methylthianthrene
Description
These compounds share aromatic backbones with methyl or sulfur-based substituents, which influence their chemical behavior and toxicity profiles.
Properties
IUPAC Name |
2-methylthianthrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPYKNDLYQEZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthianthrene can be synthesized through various methods, including the thia-APEX reaction. This method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which are reacted with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). This reaction occurs under mild conditions and yields π-extended thianthrenes .
Industrial Production Methods: Industrial production of this compound typically involves the use of arenethiols as starting materials, which are reacted with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Alternatively, symmetric thianthrene structures can be synthesized using sulfur dichloride and Lewis acids like aluminum chloride .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthianthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Substitution: Nucleophilic aromatic substitution reactions can introduce various substituents onto the thianthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in nucleophilic aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thianthrene derivatives.
Scientific Research Applications
2-Methylthianthrene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Mechanism of Action
The mechanism of action of 2-Methylthianthrene involves its ability to undergo redox reactions, which can influence various biological pathways. The sulfur atoms in the thianthrene ring play a crucial role in its electron-donating properties and intersystem crossing, making it useful in supramolecular chemistry and the development of organic chemical reactions .
Comparison with Similar Compounds
Critical Analysis of Data Limitations
- 2-Methylthianthrene Analogs : The evidence lacks direct studies on this compound, requiring extrapolation from methyl-substituted naphthalenes and thiophenes.
- Contradictions : While 2-methylnaphthalene has moderate toxicity data, sulfur-containing analogs like 2-(methylthio)naphthalene lack comprehensive profiles, complicating risk assessments .
Biological Activity
2-Methylthianthrene, a sulfur-containing heterocyclic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique thianthrene core structure with a methyl group at the second carbon position. This substitution significantly influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to revert to its thioether form.
Antimicrobial Properties
Research indicates that some derivatives of thianthrene compounds exhibit significant antimicrobial activities. For instance, studies have shown that this compound and its analogs can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Various studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell signaling pathways. The presence of the sulfur atom in its structure is believed to enhance its electron-donating ability, which plays a crucial role in its anticancer efficacy.
The biological activity of this compound is largely attributed to its ability to undergo redox reactions. These reactions can influence several biological pathways, including those involved in cell proliferation and apoptosis. The sulfur atoms in the thianthrene ring contribute to its electron-donating properties, facilitating interactions with cellular targets.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Activity : A study assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential therapeutic applications in treating bacterial infections.
- Anticancer Study : In vitro experiments demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer. The compound was shown to induce apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Thianthrene | Core structure | Lacks methyl substitution |
| 1-Methylthianthrene | Methyl at first carbon | Different reactivity profile |
| Dibenzothiophene | Similar core | Varies in electronic properties |
This comparative analysis indicates that the specific substitution pattern of this compound enhances its biological activity compared to other thianthrenes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
